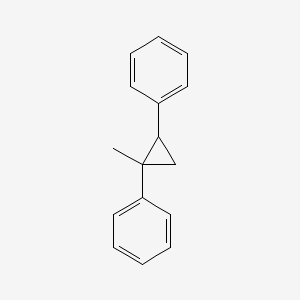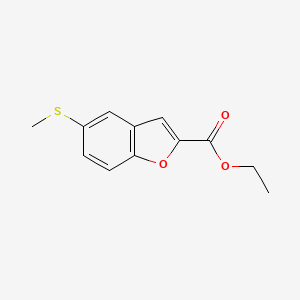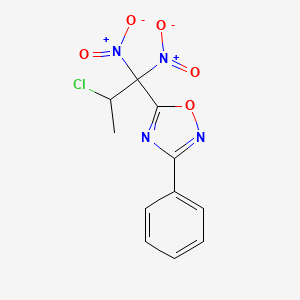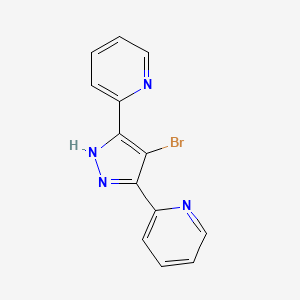
cis-1,2-Diphenyl-1-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,2-Diphenyl-1-methylcyclopropane: is an organic compound with the molecular formula C16H16 . It is a cyclopropane derivative where the cyclopropane ring is substituted with two phenyl groups and one methyl group. The “cis” configuration indicates that the two phenyl groups are on the same side of the cyclopropane ring, which can influence the compound’s chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenyl-1-methylcyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that adds to the double bond of an alkene, forming the cyclopropane ring .
Industrial Production Methods: These methods are scalable and can be optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with oxygen-containing functional groups.
Reduction: Reduction reactions can lead to the formation of more saturated cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of cyclopropane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of more saturated cyclopropane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound can be used to investigate the biological activity of cyclopropane-containing molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with cyclopropane moieties.
Industry: Used in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves its interaction with various molecular targets and pathways. The strained cyclopropane ring makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. The phenyl groups can engage in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
- cis-1,2-Dimethylcyclopropane
- trans-1,2-Diphenyl-1-methylcyclopropane
- 1,1-Diphenylcyclopropane
Comparison: cis-1,2-Diphenyl-1-methylcyclopropane is unique due to its specific substitution pattern and the “cis” configuration, which affects its chemical reactivity and physical properties. Compared to its trans isomer, the cis configuration can lead to different stereochemical outcomes in reactions and interactions with biological targets .
Eigenschaften
CAS-Nummer |
14161-72-9 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(1-methyl-2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI-Schlüssel |
MEPKNRHJYLWJON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)


![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)

![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
